N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and a methoxybenzamide structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine and a methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is unique due to its combination of a chlorophenyl group and a methoxybenzamide structure, which may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-29-17-12-10-16(11-13-17)24(28)27-15-20(18-6-2-4-8-22(18)25)21-14-26-23-9-5-3-7-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28) |
InChI Key |
WFKSGRIEJAPHIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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